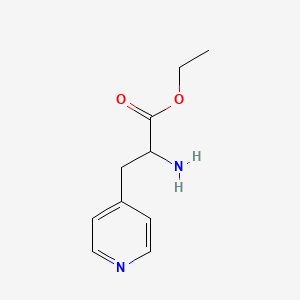

Ethyl 2-amino-3-(pyridin-4-YL)propanoate

Übersicht

Beschreibung

Ethyl 2-amino-3-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of propanoic acid and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-(pyridin-4-yl)propanoate can be synthesized using 2-aminopyridine and ethyl acrylate as starting materials. The reaction is typically carried out in an anhydrous ethanol solvent with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120 to 160°C for 16 to 20 hours under nitrogen protection . After the reaction, the product is purified by washing with organic solvents and recrystallization to obtain white lamellar crystals .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials are readily available and cost-effective, making the industrial production of this compound feasible and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted products .

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-amino-3-(pyridin-4-yl)propanoate serves as an intermediate in the synthesis of various organic compounds. Its structural features enable the formation of derivatives that are useful in creating more complex molecules.

Biology

This compound is under investigation for its biological activities , particularly:

- Antimicrobial Properties: Studies suggest potential effectiveness against certain bacteria and fungi.

- Anticancer Activity: Its structural similarity to biologically active molecules positions it as a candidate for anticancer research, with ongoing studies exploring its mechanism of action against cancer cells.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its ability to modulate enzyme activity makes it a valuable asset in designing pharmaceuticals targeting specific biological pathways.

Industry

The compound finds applications in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Case Studies

-

Anticancer Research:

A study investigated the efficacy of this compound against specific cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent. -

Antimicrobial Activity:

Another study focused on evaluating the antimicrobial properties of this compound against various pathogens. The findings demonstrated promising results, indicating that further exploration could lead to new antimicrobial agents.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but with the amino group attached to the 2-position of the pyridine ring.

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A more complex derivative used in the synthesis of pharmaceutical compounds.

Uniqueness

Ethyl 2-amino-3-(pyridin-4-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with targeted biological activities .

Biologische Aktivität

Ethyl 2-amino-3-(pyridin-4-YL)propanoate, a compound with the molecular formula C₁₀H₁₄N₂O₂, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and organic synthesis.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a pyridine moiety, which contribute to its reactivity and biological potential. The compound's molecular weight is approximately 194.23 g/mol, and it exhibits good bioavailability based on its LogP value of 1.54 at 22°C and pH 6.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| LogP | 1.54 |

| Solubility | Moderate |

This compound has been identified as a potential thrombin inhibitor. Thrombin plays a crucial role in blood coagulation, and its inhibition may lead to reduced thrombotic events such as strokes and heart attacks. The compound's ability to interact with thrombin suggests that it could serve as a lead compound for developing new anticoagulant therapies.

Pharmacological Applications

The compound has shown promise in several pharmacological applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties due to their structural similarities with known anticancer agents.

- Antiviral Potential : Its role in antiviral research is also being explored, particularly in the context of developing selective drugs against viral pathogens.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, highlighting its relevance in drug design.

Case Study 1: Thrombin Inhibition

In a study focused on thrombin inhibition, this compound was evaluated for its efficacy in preventing clot formation. Results demonstrated significant inhibition of thrombin activity at micromolar concentrations, indicating its potential as an anticoagulant agent.

Case Study 2: Anticancer Research

A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Ethyl 2-amino-3-(pyridin-4-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving pyridin-4-yl precursors and ethyl esters. For example, a related synthesis for Ethyl 3-oxo-3-(pyridin-4-yl)propanoate achieved an 86% yield using ethyl isonicotinate and ethyl acetate under basic conditions . Key optimization parameters include:

- Catalyst selection : Use of Knoevenagel catalysts (e.g., piperidine) for efficient enolate formation.

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Yield discrepancies (e.g., 42% vs. 86% in alternative routes) highlight the importance of precursor reactivity and stoichiometric ratios .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR to verify the pyridin-4-yl moiety (aromatic protons at δ 8.5–7.5 ppm) and ester/amine functionalities.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data for pyridin-4-yl propanoate derivatives?

Methodological Answer: Discrepancies in yields (e.g., 42% vs. 86% for similar compounds ) often arise from:

- Reagent quality : Trace moisture in ethyl acetate or pyridine derivatives can hydrolyze intermediates.

- Workup protocols : Incomplete extraction (e.g., pH adjustment during acid/base workup) may reduce recovery.

- Byproduct formation : Monitor reaction progress via TLC or LC-MS to identify side products (e.g., dimerization or oxidation).

Validation approach : Reproduce reactions under inert atmospheres (argon/nitrogen) and use anhydrous solvents. Compare yields across multiple batches with statistical analysis (e.g., ANOVA).

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in the pyridin-4-yl ring : Common due to rotational flexibility. Mitigate by collecting high-resolution data (d-spacing < 0.8 Å) and applying restraints in SHELXL .

- Hydrogen bonding networks : Use PLATON to analyze intermolecular interactions and validate hydrogen atom placement .

- Twinned crystals : Employ the TWINROTMAT command in SHELXL to deconvolute overlapping reflections .

Q. How can computational methods predict the reactivity and stability of this compound in pharmacological studies?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO/LUMO gaps) and nucleophilic sites.

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with pyridine-binding pockets).

- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) paired with LC-MS to identify hydrolytic or oxidative degradation pathways .

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLHBDYDTHKWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.